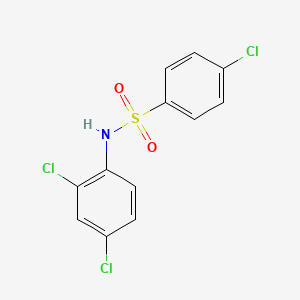

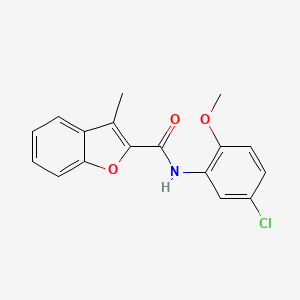

![molecular formula C16H18N2O3S B5562639 5-[1-(4-methoxyphenyl)ethylidene]-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one](/img/structure/B5562639.png)

5-[1-(4-methoxyphenyl)ethylidene]-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound belongs to the chemical class of thiazolones, which are heterocyclic compounds containing a thiazole ring bonded to a ketone moiety. Thiazolones are known for their varied biological activities and have been explored for their therapeutic potentials in various fields.

Synthesis Analysis

The synthesis of similar thiazolone compounds typically involves condensation reactions between thiazole derivatives and various aldehydes or ketones. For example, Yeong et al. (2018) described the synthesis and crystal structure of a related compound using single-crystal X-ray diffraction techniques, highlighting the role of hydrogen bonds in crystal packing (Yeong, Chia, Quah, & Tan, 2018).

Molecular Structure Analysis

The molecular structure of thiazolones, including our compound of interest, often involves intermolecular interactions that significantly influence their crystal packing and stability. These can include hydrogen bonding and π-π stacking interactions, as demonstrated by various structural analyses (Yeong et al., 2018).

Chemical Reactions and Properties

Thiazolone compounds can undergo various chemical reactions, including cycloadditions, nucleophilic substitutions, and electrophilic additions, depending on the functional groups present on the thiazole ring and the ketone moiety. Kandeel et al. (2002) explored reactions involving N,N-Disubstituted 5-Arylmethylidene-2-amino-thiazol-4(5H)-ones, providing insight into the chemical behavior of similar compounds (Kandeel, Youssef, El-Bestawy, & Omar, 2002).

Applications De Recherche Scientifique

Synthesis and Antimicrobial Activities

Researchers have synthesized novel derivatives related to the given compound, demonstrating significant antimicrobial activities. For instance, the synthesis of new 1,2,4-triazole derivatives and their evaluation for antimicrobial properties have been explored, indicating that some derivatives possess good to moderate activities against various microorganisms (Bektaş et al., 2010).

Anti-inflammatory and Analgesic Agents

The development of compounds derived from or structurally similar to the given compound for anti-inflammatory and analgesic purposes has been documented. Novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines synthesized from visnaginone and khellinone showed high COX-2 selectivity, analgesic activity, and anti-inflammatory activity (Abu‐Hashem et al., 2020).

Anticancer Activities

The compound's derivatives have been evaluated for their anticancer activities. For example, 5-(2-(4-Methoxyphenyl)ethyl)-2-amino-3-methylcarboxylate thiophene and its derivatives have shown pronounced anti-proliferative activity with significant tumor cell selectivity, indicating their potential as novel class of tumor-selective compounds (Thomas et al., 2017).

Synthesis Techniques and Molecular Insights

Research on the synthesis techniques and molecular structure analysis of related compounds has provided insights into their stability and reactivity. Studies involving reactions of N,N-disubstituted 5-arylmethylidene-2-amino-thiazol-4(5H)-ones with CH acids have contributed to the understanding of their chemical properties and potential applications (Kandeel et al., 2002).

Antimicrobial and Antioxidant Studies

Compounds with the core structure of the given chemical have been synthesized and tested for their antimicrobial and antioxidant activities. Some synthesized compounds showed excellent antibacterial and antifungal properties, as well as significant antioxidant potential (Raghavendra et al., 2016).

Propriétés

IUPAC Name |

(5Z)-5-[1-(4-methoxyphenyl)ethylidene]-2-morpholin-4-yl-1,3-thiazol-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O3S/c1-11(12-3-5-13(20-2)6-4-12)14-15(19)17-16(22-14)18-7-9-21-10-8-18/h3-6H,7-10H2,1-2H3/b14-11- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXYSMBCNAMDIIY-KAMYIIQDSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C1C(=O)N=C(S1)N2CCOCC2)C3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C/1\C(=O)N=C(S1)N2CCOCC2)/C3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{3-oxo-3-[4-(2-thienylcarbonyl)-1-piperazinyl]propyl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine hydrochloride](/img/structure/B5562564.png)

![3-{3-[cyclohexyl(methyl)amino]propyl}-8-(1H-pyrrol-2-ylcarbonyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5562576.png)

![7-tert-butyl-5-methyl-2-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5562579.png)

![[(3aS*,9bS*)-7-methoxy-2-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrol-3a(4H)-yl]methanol](/img/structure/B5562593.png)

![3-phenyl-6,7-dihydro[1,4]dioxino[2,3-f][2,1]benzisoxazole](/img/structure/B5562618.png)

![N-[1-(2-cyclopentylacetyl)azepan-3-yl]thiophene-2-sulfonamide](/img/structure/B5562640.png)

![4-[(1-cyclopropyl-5-oxo-3-pyrrolidinyl)carbonyl]-1-(3,4-dimethylbenzyl)-2-piperazinone](/img/structure/B5562647.png)

![1-cyclopentyl-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B5562654.png)